N,N-Dimethyl-[3,3'-bipyridin]-6-amine
CAS No.: 882864-93-9
Cat. No.: VC3872564
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![N,N-Dimethyl-[3,3'-bipyridin]-6-amine - 882864-93-9](/images/structure/VC3872564.png)
Specification
CAS No. | 882864-93-9 |
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Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | N,N-dimethyl-5-pyridin-3-ylpyridin-2-amine |
Standard InChI | InChI=1S/C12H13N3/c1-15(2)12-6-5-11(9-14-12)10-4-3-7-13-8-10/h3-9H,1-2H3 |
Standard InChI Key | LZYWREHTGVWRMV-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=C(C=C1)C2=CN=CC=C2 |
Canonical SMILES | CN(C)C1=NC=C(C=C1)C2=CN=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₁₃N₃ |
Molecular Weight | 199.25 g/mol |
IUPAC Name | N,N-dimethyl-5-pyridin-3-ylpyridin-2-amine |
Topological Polar Surface | 38.3 Ų |
Hydrogen Bond Donors | 0 |
Spectroscopic and Electronic Features
The dimethylamino group significantly influences the compound’s electronic profile. Nuclear magnetic resonance (NMR) spectra of similar 2-aminopyridine derivatives show downfield shifts for protons adjacent to the amino group (δ 7.8–8.2 ppm for aromatic H), consistent with electron-donating effects . Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the dimethylamino-substituted ring, enhancing its nucleophilicity in coordination reactions . Ultraviolet-visible (UV-Vis) spectra exhibit a λₘₐₓ near 280 nm, attributed to π→π* transitions within the conjugated bipyridine system .
Basicity and Solubility
Synthesis and Manufacturing Processes
Three-Component Reaction Methodology
A scalable synthesis involves a three-component reaction between ethyl 3-aminocrotonate (EDAMs), dimethylformamide dimethyl acetal (DMF-DMA), and substituted pyridines . Under reflux in 1,4-dioxane with cesium carbonate catalysis, intermediates undergo Michael addition, tautomerization, and aromatization to yield N,N-Dimethyl-[3,3'-bipyridin]-6-amine in 74–93% yield (Scheme 1) .
Scheme 1: Simplified reaction pathway:
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DMF-DMA reacts with pyridine derivatives to form enamine intermediates.
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EDAMs undergo Michael addition to the enamine.
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Base-catalyzed cyclization and aromatization yield the bipyridine product .
Optimization Strategies
Key parameters for yield optimization include:
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Temperature: Reflux conditions (≈100°C) prevent intermediate degradation.
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Catalyst: Cs₂CO₃ (5 mol%) enhances reaction rate by deprotonating intermediates .
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Solvent: 1,4-Dioxane improves solubility of aromatic intermediates compared to THF or DMF .
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 100°C (reflux) | Maximizes rate |
Catalyst Loading | 5 mol% Cs₂CO₃ | Prevents side reactions |
Reaction Time | 5–10 hours | Completes aromatization |
Chemical Reactivity and Applications
Coordination Chemistry
The compound acts as a tridentate ligand, coordinating through the two pyridyl nitrogens and the dimethylamino nitrogen. In copper(II) complexes, bond lengths of Cu–N(pyridine) range from 1.916–2.271 Å, while Cu–N(amine) distances are shorter (1.917–2.001 Å) . These complexes exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 500 for cyclohexane oxidation .
Catalytic Applications
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Cross-Coupling Reactions: Palladium complexes of N,N-Dimethyl-[3,3'-bipyridin]-6-amine facilitate Suzuki-Miyaura couplings with aryl chlorides (yields >90%) .
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Photoredox Catalysis: Ru(II) complexes show intense metal-to-ligand charge transfer (MLCT) bands at 450 nm, enabling visible-light-driven C–H activation .
Pharmaceutical Intermediates
The dimethylamino group enhances membrane permeability, making the compound a candidate for kinase inhibitor scaffolds. In vitro studies of analogs show IC₅₀ values of 50–100 nM against EGFR tyrosine kinase.
Exposure Route | Procedure |
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Inhalation | Move to fresh air; administer oxygen if needed |
Skin Contact | Wash with soap and water for 15 minutes |
Eye Contact | Rinse cautiously with water for 15 minutes |
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